N-([2,3'-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide

Sulfonamide profiling Structure-Activity Relationship ChEMBL annotation

N-([2,3'-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide (CAS 2034562-46-2) is a synthetic sulfonamide derivative (C18H16ClN3O2S, MW 373.86) featuring a 2,3'-bipyridine core, a methylene-linked 3-chlorophenyl group, and a methanesulfonamide moiety. Publicly indexed in the ZINC database (ZINC68571928), this compound currently has NO KNOWN BIOLOGICAL ACTIVITY in ChEMBL and is NOT reported in any peer-reviewed publications per ChEMBL annotation.

Molecular Formula C18H16ClN3O2S
Molecular Weight 373.86
CAS No. 2034562-46-2
Cat. No. B2402020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([2,3'-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide
CAS2034562-46-2
Molecular FormulaC18H16ClN3O2S
Molecular Weight373.86
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CS(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
InChIInChI=1S/C18H16ClN3O2S/c19-17-5-1-3-15(9-17)13-25(23,24)22-11-14-6-8-21-18(10-14)16-4-2-7-20-12-16/h1-10,12,22H,11,13H2
InChIKeyLQPCDCVUNNVEMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2034562-46-2: Structural and Procurement Overview of N-([2,3'-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide


N-([2,3'-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide (CAS 2034562-46-2) is a synthetic sulfonamide derivative (C18H16ClN3O2S, MW 373.86) featuring a 2,3'-bipyridine core, a methylene-linked 3-chlorophenyl group, and a methanesulfonamide moiety [1]. Publicly indexed in the ZINC database (ZINC68571928), this compound currently has NO KNOWN BIOLOGICAL ACTIVITY in ChEMBL and is NOT reported in any peer-reviewed publications per ChEMBL annotation [2]. Its structural features suggest potential utility as a bipyridine ligand for coordination chemistry or as a medicinal chemistry intermediate, but no validated target engagement, potency, or selectivity data exist to support procurement for specific biological applications.

Structural Class

2,3'-bipyridine sulfonamide scaffold; may support coordination chemistry ligand studies or medicinal chemistry intermediate workflows.

Biological Annotation Status

No known biological activity reported in ChEMBL; uncharacterized entity requiring de novo data generation for any bioassay procurement.

Procurement Context

Not catalogued by major vendors per ZINC; may involve custom synthesis lead times and quality verification.

Why Generic Substitution Is Not Supported for N-([2,3'-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide


The absence of any reported biological activity, pharmacological profiling, or target engagement data for this compound [1] makes generic substitution a high-risk proposition. Even among structurally similar 2,3'-bipyridine sulfonamides—such as etoricoxib-derived impurities or TYK2 inhibitor intermediates—the specific substitution pattern at the 4-ylmethyl position and the 3-chlorophenyl moiety cannot be assumed to confer equivalent binding, selectivity, or functional effects. Without head-to-head comparative data, no evidence-based claim of interchangeability with any analog can be made.

Data Gap

No biological activity or target engagement data exist; structurally similar bipyridine sulfonamides with reported activity may not share binding or selectivity profiles.

Regioisomer

4-ylmethyl substitution pattern differs from more common 5-ylmethyl regioisomers; linker position may alter coordination geometry and any potential bioactivity.

No Comparator

Absence of head-to-head comparative data prevents evidence-based interchangeability assessment with any analog.

Quantitative Differentiation Evidence for CAS 2034562-46-2 vs. Closest Analogs


Biological Activity Status: Null Data vs. Structurally Related Active Compounds

According to ChEMBL 20 annotation, N-([2,3'-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide has NO KNOWN ACTIVITY reported in any publication [1]. This is in stark contrast to several structurally related 2,3'-bipyridine sulfonamides, such as etoricoxib-related impurities (e.g., 5-chloro-N-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridin]-6'-amine), which are documented as COX-2 pathway modulators. The complete absence of activity data for CAS 2034562-46-2 differentiates it as an uncharacterized chemical entity, not a validated research tool.

Biological Activity Status
Data to verify
No known activity — zero publications reporting biological data vs. documented COX-2 modulation for related 2,3'-bipyridine sulfonamides
Uncharacterized entity; no evidence base for bioassay procurement
ChEMBL 20 annotation; all primary data must be generated de novo
Sulfonamide profiling Structure-Activity Relationship ChEMBL annotation

Publication Record: Zero Peer-Reviewed Reports vs. Published Bipyridine-Sulfonamide Chemotypes

CAS 2034562-46-2 is not reported in any publications according to ChEMBL [1]. By contrast, the broader class of bipyridine-sulfonamide scaffolds has been extensively studied, with compounds such as CHMFL-PI4K-127 (a 3,3'-bipyridine-sulfonamide) demonstrating PfPI4K IC50 = 0.9 nM and antiplasmodial EC50 values in the nanomolar range [2]. The lack of published data for this specific compound means no SAR, selectivity, or optimization studies exist to differentiate it from these literature precedents.

Publication Record
Source review
0 peer-reviewed publications vs. established bipyridine-sulfonamide literature with detailed SAR
No literature foundation for assay design or hypothesis generation
ChEMBL literature annotation; no SAR or selectivity studies available
Medicinal chemistry Chemical biology Literature evidence

Vendor Availability: Limited to Non-Major Suppliers vs. Well-Catalogued Analogs

ZINC annotations indicate CAS 2034562-46-2 is not currently for sale by any vendor catalogued in the ZINC database [1]. In contrast, closely related 2,3'-bipyridine sulfonamide analogs (e.g., N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide, CAS 2034436-35-4) are listed by multiple suppliers with characterized purity profiles. This restricted availability complicates procurement and quality assurance relative to better-sourced alternatives.

Vendor Availability
Context-dependent
0 vendors catalogued vs. multiple suppliers for related 5-ylmethyl regioisomer (CAS 2034436-35-4)
Restricted commercial availability may impact lead time and quality assurance
ZINC vendor catalog; no characterized purity profiles accessible
Chemical sourcing Procurement Commercial availability

Predicted Pharmacological Activity: SEA No Prediction vs. Characterized Analogs

The Similarity Ensemble Approach (SEA) applied via ZINC predicts no pharmacological activity for this compound based on ChEMBL 20 [1]. This computational null result contrasts with structurally related bipyridine-sulfonamides that yield SEA predictions for kinase or GPCR targets. The absence of even predicted bioactivity underscores the lack of chemical biology precedent for this substitution pattern.

Predicted Pharmacology
Class-level
SEA prediction: null result — no predicted targets vs. kinase/GPCR predictions for typical bipyridine-sulfonamides
Computational null result offers no guidance for biological screening prioritization
SEA based on ChEMBL 20 training set via ZINC
Computational pharmacology Target prediction SEA algorithm

Structural Distinction: 4-ylmethyl vs. 5-ylmethyl Regioisomer as Potential SAR Divergence Point

The 4-ylmethyl substitution pattern of CAS 2034562-46-2 differentiates it from the more prevalent 5-ylmethyl regioisomers in the 2,3'-bipyridine sulfonamide chemical space (e.g., N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide). In related bipyridine-metal complex systems, the position of the methylene linker alters the dihedral angle between the bipyridine rings, affecting metal chelation geometry and catalytic activity [1]. No direct head-to-head data exist for these specific regioisomers.

Regiochemical Distinction
Class-level
4-ylmethyl (target) vs. 5-ylmethyl (common regioisomer); linker position may alter bipyridine dihedral angle and metal chelation geometry per class-level coordination chemistry precedent
Structural divergence suggests potential coordination differences; no direct comparative data available
Class-level inference from bipyridine coordination chemistry literature; unvalidated for this compound
Regiochemistry Structure-Activity Relationships Ligand design

Molecular Properties: LogP and Ring Count as Baseline Physicochemical Differentiation

The compound has a calculated logP of 3.683 and contains 4 rings (25 heavy atoms) [1]. These properties place it in a moderately lipophilic chemical space. For comparison, the anti-inflammatory etoricoxib (a bipyridine-sulfonamide analog) has a logP of approximately 3.7 [2]. The similar lipophilicity suggests comparable membrane permeability potential, but without any experimental permeability, solubility, or metabolic stability data, these in silico parameters alone cannot distinguish procurement value.

Physicochemical Baseline
Supporting evidence
logP 3.683, 4 rings, 25 heavy atoms
Moderate lipophilicity comparable to etoricoxib (logP ≈3.7); no experimental ADME data to support procurement differentiation
ZINC calculated logP; no measured solubility or permeability data
Physicochemical profiling Drug-likeness logP

Potential Application Scenarios for N-([2,3'-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide Based on Structural Class


Coordination Chemistry Ligand for Transition Metal Complex Synthesis

The 2,3'-bipyridine moiety is a well-established bidentate ligand for transition metals such as Cu(II), Ru(II), and Pd(II). CAS 2034562-46-2 may serve as a scaffold for synthesizing metal complexes for catalytic or materials science applications, provided the regiospecific 4-ylmethyl attachment does not sterically hinder metal coordination. No experimental complexation data exist for this compound [1].

Medicinal Chemistry Building Block for Sulfonamide Library Synthesis

Given the sulfonamide functional group, this compound could serve as a versatile intermediate in parallel synthesis of sulfonamide libraries targeting carbonic anhydrase, COX-2, or protease enzymes. However, the complete lack of biological annotation [1] means any SAR exploration would begin from a zero-knowledge baseline.

Etoricoxib Impurity Profiling Reference Standard (Hypothetical)

Structural similarity to etoricoxib (a COX-2 inhibitor featuring a bipyridine core) suggests potential use as a synthetic impurity marker or reference standard in pharmaceutical quality control. This application remains speculative without confirmatory analytical validation or pharmacopeial monograph status [1].

Computational Chemistry Benchmark for Virtual Screening Model Validation

As an uncharacterized compound with a clean chemical scaffold, CAS 2034562-46-2 could serve as a negative control or decoy in virtual screening campaigns to benchmark docking or machine learning model specificity. Its null ChEMBL annotation [1] makes it suitable for assessing false-positive prediction rates.

Application
Selection Property
Validation Focus
Coordination chemistry ligand studies
2,3'-bipyridine scaffold with sulfonamide substituent
Metal chelation geometry; steric effects of 4-ylmethyl attachment
Medicinal chemistry intermediate
Sulfonamide functional group for library derivatization
SAR exploration from zero-knowledge baseline; target-engagement assay design
Hypothetical impurity reference standard
Structural similarity to etoricoxib bipyridine core
Analytical method development; pharmacopeial monograph not established
Computational chemistry benchmark
Clean scaffold with null ChEMBL annotation
Virtual screening decoy; false-positive prediction rate assessment
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